molecular formula C10H14N2O2S B14543594 N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea CAS No. 62369-86-2

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No.: B14543594
CAS No.: 62369-86-2
M. Wt: 226.30 g/mol
InChI Key: CQPZHXBDXOAIRH-UHFFFAOYSA-N
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Description

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a methoxy group at the 7th position and a urea moiety attached to the 4th position of the tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoanisole and thiourea, under basic conditions.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the intermediate benzothiophene with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea involves its interaction with specific molecular targets. The methoxy group and urea moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea: Lacks the methoxy group, which may result in different biological activities.

    N-(4-Methoxyphenyl)urea: Contains a methoxy group but lacks the benzothiophene core, leading to different chemical properties.

Uniqueness

N-(7-Methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea is unique due to the combination of the benzothiophene core with the methoxy and urea functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62369-86-2

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(7-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

InChI

InChI=1S/C10H14N2O2S/c1-14-8-3-2-7(12-10(11)13)6-4-5-15-9(6)8/h4-5,7-8H,2-3H2,1H3,(H3,11,12,13)

InChI Key

CQPZHXBDXOAIRH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C2=C1SC=C2)NC(=O)N

Origin of Product

United States

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